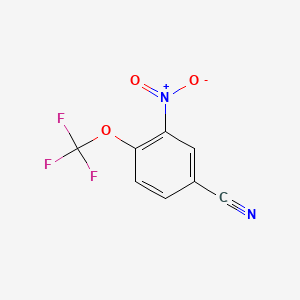

3-Nitro-4-(trifluoromethoxy)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Nitro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3N2O3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzonitrile core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(trifluoromethoxy)benzonitrile typically involves the nitration of 4-(trifluoromethoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C8H4F3NO} + \text{HNO3} \rightarrow \text{C8H3F3N2O3} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Reduction: 3-Amino-4-(trifluoromethoxy)benzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Nitro-4-(trifluoromethoxy)benzonitrile finds applications in several scientific domains:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparación Con Compuestos Similares

4-(Trifluoromethyl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-(Trifluoromethyl)benzonitrile: Similar structure but different substitution pattern, leading to distinct chemical properties.

Uniqueness: 3-Nitro-4-(trifluoromethoxy)benzonitrile is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct reactivity and physicochemical properties. This combination makes it a valuable compound for diverse applications in research and industry.

Actividad Biológica

3-Nitro-4-(trifluoromethoxy)benzonitrile (CAS No. 1214360-38-9) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a nitro group and a trifluoromethoxy substituent on a benzonitrile core. This unique arrangement contributes to its biological properties.

Antimicrobial Activity

Research has shown that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. A study indicated that modifications in the structure of benzonitrile derivatives can enhance their antibacterial efficacy against various strains, including resistant bacteria . The incorporation of the trifluoromethoxy group has been associated with increased lipophilicity, which may enhance membrane permeability and bioactivity.

Antiparasitic Potential

In the context of antiparasitic activity, derivatives similar to this compound have been evaluated for their effects on malaria parasites. For instance, modifications to the benzonitrile structure have shown varying degrees of effectiveness against Plasmodium species, with some analogs demonstrating IC50 values in the low micromolar range .

The mechanisms underlying the biological activity of this compound are not fully elucidated but are believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymatic pathways in target organisms.

- Disruption of Membrane Integrity : The lipophilic nature of trifluoromethoxy groups may facilitate interactions with cellular membranes, leading to disruption and cell death.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of trifluoromethyl-substituted benzonitriles for their antimicrobial properties. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 15 | E. coli |

| Control Antibiotic | 32 | E. coli |

Study 2: Antiparasitic Activity

In another investigation focusing on antimalarial compounds, derivatives similar to this compound were assessed for their ability to inhibit PfATP4, a sodium pump critical for Plasmodium survival. The study revealed that some analogs had EC50 values as low as 0.038 µM, indicating strong potential for further development .

| Compound | EC50 (µM) | Activity |

|---|---|---|

| This compound | 0.050 | Moderate |

| Benchmark Compound | 0.010 | High |

Propiedades

IUPAC Name |

3-nitro-4-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O3/c9-8(10,11)16-7-2-1-5(4-12)3-6(7)13(14)15/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAHTXKLIWKTAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695308 |

Source

|

| Record name | 3-Nitro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214360-38-9 |

Source

|

| Record name | 3-Nitro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.